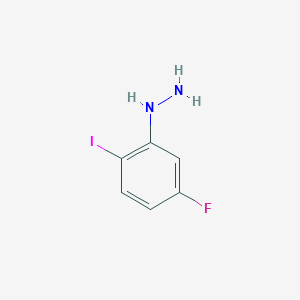
6-(Benzyloxy)-1-(1-chloroethyl)isoquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(Benzyloxy)-1-(1-chloroethyl)isoquinoline is an organic compound belonging to the isoquinoline family. Isoquinolines are heterocyclic aromatic organic compounds, known for their diverse biological activities and applications in medicinal chemistry. The presence of the benzyloxy and chloroethyl groups in this compound suggests potential unique chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Benzyloxy)-1-(1-chloroethyl)isoquinoline typically involves multi-step organic reactions. One common approach is:
Starting Material: Isoquinoline
Step 1: Benzylation of isoquinoline at the 6-position using benzyl bromide in the presence of a base like potassium carbonate.
Step 2: Introduction of the 1-chloroethyl group via Friedel-Crafts alkylation using 1-chloroethane and a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but optimized for large-scale production. This includes using continuous flow reactors to ensure consistent reaction conditions and higher yields.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The benzyloxy group can undergo oxidation to form a benzaldehyde derivative.
Reduction: The chloroethyl group can be reduced to an ethyl group using reducing agents like lithium aluminum hydride.
Substitution: The chlorine atom in the chloroethyl group can be substituted with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like sodium azide or thiourea in polar aprotic solvents.
Major Products
Oxidation: Benzaldehyde derivatives.
Reduction: Ethyl-substituted isoquinoline.
Substitution: Amino or thio-substituted isoquinoline derivatives.
Wissenschaftliche Forschungsanwendungen
6-(Benzyloxy)-1-(1-chloroethyl)isoquinoline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a lead compound in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 6-(Benzyloxy)-1-(1-chloroethyl)isoquinoline involves its interaction with specific molecular targets. The benzyloxy group may facilitate binding to hydrophobic pockets in proteins, while the chloroethyl group can participate in covalent bonding with nucleophilic sites. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-Methoxy-1-(1-chloroethyl)isoquinoline: Similar structure but with a methoxy group instead of a benzyloxy group.
6-(Benzyloxy)-1-ethylisoquinoline: Lacks the chlorine atom in the ethyl group.
6-(Benzyloxy)-1-(1-bromoethyl)isoquinoline: Contains a bromine atom instead of chlorine.
Uniqueness
6-(Benzyloxy)-1-(1-chloroethyl)isoquinoline is unique due to the combination of the benzyloxy and chloroethyl groups, which confer distinct chemical reactivity and potential biological activity. The presence of these groups allows for specific interactions and reactions that are not possible with other similar compounds.
Eigenschaften
Molekularformel |
C18H16ClNO |
|---|---|
Molekulargewicht |
297.8 g/mol |
IUPAC-Name |
1-(1-chloroethyl)-6-phenylmethoxyisoquinoline |
InChI |
InChI=1S/C18H16ClNO/c1-13(19)18-17-8-7-16(11-15(17)9-10-20-18)21-12-14-5-3-2-4-6-14/h2-11,13H,12H2,1H3 |
InChI-Schlüssel |
ZUFKHEPNKODIQC-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1=NC=CC2=C1C=CC(=C2)OCC3=CC=CC=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















